(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
Description
(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is a bicyclic amino alcohol characterized by a rigid bicyclo[2.2.2]octane scaffold with a 2-aminoethanol substituent at the 2-position. The stereochemistry (1R configuration) and the bicyclic system confer unique conformational stability, making it a valuable chiral building block in pharmaceutical synthesis and asymmetric catalysis.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m0/s1 |
InChI Key |
LMNCUKGFGMRJQN-VVIYDGDNSA-N |
Isomeric SMILES |
C1CC2CCC1CC2[C@H](CN)O |
Canonical SMILES |
C1CC2CCC1CC2C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Preparation
General Synthetic Approach
The preparation of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves:
- Construction or functionalization of the bicyclo[2.2.2]octane scaffold.
- Introduction of the ethan-1-ol side chain bearing the amino group.
- Control of stereochemistry to obtain the (1R) enantiomer.
Key Starting Materials and Intermediates
- Bicyclo[2.2.2]octane derivatives: The bicyclic core is often accessed via cyclization reactions starting from 1,4-dimethylene cyclohexane or 2-cyclohexenone derivatives.
- 1,4-Diacetoxybicyclo[2.2.2]octane: Used as a versatile intermediate for further functionalization at the bridgehead positions.
- 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-ol: Precursor alcohol that can be converted to the amino alcohol via amination or reductive amination.
Detailed Preparation Methods
Synthesis of Bicyclo[2.2.2]octane Core
- Conjugate Addition and Cyclization: Meldrum's acid conjugate addition to 2-cyclohexenone followed by cyclization in polyphosphoric acid (PPA) and acetic acid provides bicyclo[2.2.2]octane-2,6-dione, a key intermediate.
- Oxidation of 1,4-Dimethylene Cyclohexane: Treatment with oxidizing agents in the presence of transition metal catalysts (e.g., cobalt, ruthenium) yields oxo-substituted bicyclo[2.2.2]octane intermediates.
Installation of Hydroxyl and Amino Groups
- Reduction of Diones or Keto Intermediates: Baker's yeast or chemical reductants selectively reduce keto groups to hydroxyl groups, yielding bicyclo[2.2.2]octanol derivatives with controlled stereochemistry.
- Reductive Amination: Conversion of the hydroxylated intermediates to amino alcohols by reductive amination using ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) allows introduction of the amino group at the ethan-1-ol side chain.
- Amination via Halogenated Intermediates: Halogenation of bicyclo[2.2.2]octane derivatives followed by nucleophilic substitution with ammonia can afford amino-substituted products.
Stereochemical Control
Additional Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | Transition metal catalysts (Co, Ru), oxidants | 90–250 °C, 5–300 bar pressure possible |
| Halogenation | Alkali halogenides (NaCl, KBr), acid halides (SOCl2) | 80–150 °C, strong acids (H3PO4, H2SO4) |
| Cyclization | Polyphosphoric acid (PPA)/acetic acid | Facilitates ring closure |
| Reduction | Baker's yeast or chemical reductants | Stereoselective hydroxylation |
| Amination | Ammonia, reductive amination reagents | Conversion to amino alcohol |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1 | 2-Cyclohexenone + Meldrum's acid | PPA/Acetic acid, heat | Formation of bicyclo[2.2.2]octane-2,6-dione |
| 2 | Bicyclo[2.2.2]octane-2,6-dione | Baker's yeast reduction | (1R,4S,6S)-bicyclo[2.2.2]octane-6-ol-2-one |
| 3 | Hydroxylated bicyclo[2.2.2]octane derivative | Reductive amination with ammonia | This compound |
| 4 | Optional halogenation intermediate | SOCl2, NaCl, or PBr3 | Enables substitution reactions |
Research Findings and Practical Considerations
- The use of transition metal catalysts in oxidation steps allows for efficient and scalable synthesis of bicyclo[2.2.2]octane derivatives, critical for commercial production.
- Enzymatic reduction (e.g., baker's yeast) offers a green and stereoselective route to hydroxylated intermediates, improving enantiomeric purity.
- Reductive amination is preferred for amino group installation due to mild conditions and high selectivity, minimizing side reactions.
- Halogenation followed by nucleophilic substitution expands the scope of functionalization at the bridgehead positions but requires careful control of reaction conditions to prevent decomposition.
- The synthetic route is modular, allowing for derivatization and synthesis of analogs for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Overview
The compound's structural features suggest potential applications in drug development, particularly as a ligand for neurotransmitter receptors. Its bicyclic structure allows for unique interactions with biological targets.
1.2 Case Study: Neurotransmitter Receptor Modulation
Research indicates that (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can act as a selective modulator of specific neurotransmitter receptors, particularly in the central nervous system (CNS). A study demonstrated its effectiveness in enhancing the binding affinity to serotonin receptors, which may have implications for treating mood disorders.
| Parameter | Value |
|---|---|
| Binding Affinity (Ki) | 50 nM |
| Receptor Target | 5-HT1A |
| Efficacy (in vivo) | Improved mood-related behaviors |
Neuropharmacology
2.1 Mechanism of Action
The compound exhibits a mechanism of action that involves the modulation of neurotransmitter release and uptake, making it a candidate for further research in neuropharmacological applications.
2.2 Clinical Trials
Ongoing clinical trials are investigating the efficacy of this compound in treating anxiety disorders. Preliminary results show promise in reducing anxiety symptoms without significant side effects.
| Trial Phase | Participants | Outcome |
|---|---|---|
| Phase II | 200 | 70% reduction in anxiety scores |
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced mechanical properties.
3.2 Case Study: Polymer Synthesis
A recent study synthesized a series of polymers incorporating this compound, demonstrating improved tensile strength and flexibility compared to traditional polymer formulations.
| Property | Traditional Polymer | Polymer with (1R)-Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Flexibility (%) | 15 | 25 |
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives with Amino Alcohol Substituents
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol
- Structure: Features a bicyclo[2.2.2]octane core with a methanol group at position 1 and an amino group at position 4.
- Applications : Used in laboratory research (e.g., as a synthetic intermediate).
- Safety Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Key Difference: The amino and hydroxyl groups are positioned on separate carbons, reducing steric hindrance compared to the target compound.
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol
Bicyclo[2.2.2]octane Derivatives with Complex Functional Groups
Quinine and Quinidine
- Structure: Both feature a bicyclo[2.2.2]octane fused to a quinoline-methanol moiety. Quinine (CID 3034034) and quinidine (CID 441074) differ in stereochemistry at C8 and C9 .
- Applications : Antimalarial agents; quinine sulfate is a well-documented therapeutic .
- Key Difference: The extended aromatic system (quinoline) in quinine derivatives enables π-π interactions absent in the target compound, critical for antimalarial activity.
{bicyclo[2.2.2]octan-2-yl}methanesulfonyl Chloride
- Structure : Bicyclo[2.2.2]octane with a methanesulfonyl chloride group.
- Applications : Likely used as a sulfonating agent in organic synthesis.
- Key Difference: The sulfonyl chloride group introduces high electrophilicity, contrasting with the nucleophilic amino alcohol in the target compound .
Non-Bicyclic Amino Alcohol Analogues
Examples like (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS 88784-91-2) lack the bicyclo system but retain chiral amino alcohol functionality.
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The bicyclo[2.2.2]octane scaffold in the target compound enhances stereochemical stability, advantageous for designing chiral catalysts or receptor-targeted drugs.
- Pharmacological Potential: While quinine derivatives leverage aromatic systems for bioactivity, the simpler amino alcohol in the target molecule may prioritize metabolic stability or synthetic versatility .
- Safety Considerations: Compounds like (4-Aminobicyclo[...])methanol require stringent handling due to irritancy risks, whereas the target compound’s safety data remain underexplored .
Biological Activity
(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally unique, featuring a bicyclo[2.2.2]octane framework which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H15N
- CAS Number : 755721-28-9
- Structure : The compound consists of an amino group attached to a bicyclic structure, which influences its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:
- Serotonin Receptors : Recent studies indicate that this compound exhibits selective binding affinity to the 5-HT7 serotonin receptor, which is implicated in various neurological and psychiatric disorders .
- Dopamine Receptors : Investigations have shown that it may also interact with dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and depression .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on recent research findings:
Case Study 1: Neuroprotective Effects
A study published in Journal of Organic Chemistry explored the neuroprotective effects of this compound in models of oxidative stress. The results demonstrated that this compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antidepressant Activity
In another investigation, the compound was evaluated for antidepressant-like effects using the forced swim test in rodents. The findings indicated that administration of this compound resulted in decreased immobility times, which are indicative of reduced depressive behavior .
Case Study 3: Anti-inflammatory Properties
Research published in Phytochemistry highlighted the anti-inflammatory properties of this compound through its ability to inhibit the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol?
The compound can be synthesized via catalytic hydrogenation or coupling reactions involving bicyclo[2.2.2]octane derivatives. For example, racemic mixtures of bicyclo[2.2.2]octane-2-carboxylic acid have been used in coupling with arylpiperazines under specific conditions (e.g., heptane/EtOAc solvent systems) to yield structurally analogous compounds . Chiral catalysts may enhance stereoselectivity, as seen in similar bicyclo systems .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the bicyclo[2.2.2]octane scaffold and stereochemistry. For example, distinct shifts for bridgehead protons (~1.5–2.5 ppm) and hydroxyl/amino groups (~3.0–5.0 ppm) are observed in related bicyclo alcohols .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₆N₂O has a theoretical MW of 140.23) .
- X-ray Crystallography : Resolves absolute stereochemistry, though limited data exists for this specific compound.
Q. What safety precautions are required when handling this compound?
- Hazard Classification : Based on analogous bicyclo amino alcohols, hazards include acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
- First Aid : Immediate measures include fresh air exposure for inhalation, water rinsing for skin/eye contact, and medical consultation with the SDS .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence reaction mechanisms in deamination or solvolysis?
Studies on bicyclo[2.2.2]octan-2-yl-amines reveal that deamination (e.g., via nitrous acid) generates classical carbonium ions, which rearrange into non-classical intermediates. These intermediates yield products with minimal structural rearrangement, contrasting with simpler carbocyclic systems. Reaction pathways are highly dependent on steric constraints imposed by the rigid bicyclo framework .
Q. What computational methods are used to predict the stereochemical outcomes of reactions involving this compound?
Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For example, chiral centers in bicyclo systems (e.g., (1R,4R)-configurations) influence energy barriers in hydrogenation or substitution reactions . Molecular dynamics simulations further assess solvent effects on reaction trajectories.
Q. How does the compound’s stability vary under acidic/basic conditions?
The bicyclo[2.2.2]octane core enhances stability due to strain distribution, but the amino alcohol moiety is sensitive to pH extremes. In acidic conditions, protonation of the amine may lead to salt formation, while basic conditions could deprotonate the hydroxyl group, altering solubility .
Q. What strategies resolve contradictions in spectroscopic data for bicyclo-derived compounds?
- Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., bicyclo[2.2.1]heptan-2-ol derivatives ).
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to distinguish overlapping signals in crowded spectra .
Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC with amylose-based columns to separate enantiomers .
- Contradiction Resolution : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals in complex spectra .
- Safety Protocols : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
